molecular formula C20H24O5 B1202787 3,4-Divanillyltetrahydrofuran CAS No. 34730-78-4

3,4-Divanillyltetrahydrofuran

Cat. No. B1202787
CAS RN: 34730-78-4
M. Wt: 344.4 g/mol
InChI Key: ROGUIJKVZZROIQ-UHFFFAOYSA-N
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Description

3,4-Divanillyltetrahydrofuran, also known as Divanil or DVTHF, is a lignan found in the stinging nettle root Urtica dioica . It can also be found in other plant sources such as flax seed . The compound has been used for many years due to its health benefits .


Molecular Structure Analysis

The molecular formula of 3,4-Divanillyltetrahydrofuran is C20H24O5 . Its average mass is 344.402 Da and its monoisotopic mass is 344.162384 Da .

Scientific Research Applications

  • Pharmacokinetics in Rats : 3,4-DVN is a major active component of nettle root, used by bodybuilders for increasing steroid hormones. A study developed a method to determine its pharmacokinetics profiles in rats' plasma, which is crucial for understanding its pharmacological activities (Shan et al., 2016).

  • Binding to Sex Hormone-Binding Globulin (SHBG) : 3,4-DVN has shown high binding affinity to human SHBG, suggesting a competitive inhibition of the SHBG-5 alpha-dihydrotestosterone (DHT) interaction. This high binding affinity is noteworthy among lignans, a group of chemical compounds found in plants (Schöttner, Spiteller, & Gansser, 1998). Another study also confirmed the strong affinity of 3,4-DVN to SHBG, discussing its potential benefits in treating benign prostatic hyperplasia (BPH) (Schöttner, Gansser, & Spiteller, 1997).

  • Biomedical Dopamine Sensor Development : Polyurethane films synthesized with 3,4-DVN have been utilized in the development of a biomedical dopamine sensor. These films demonstrated good thermal stability and adhesive properties, making them suitable for amperometric applications (Savan et al., 2016).

  • Copolymerization with Cyclic Ethers : Though 3,4-DVN itself does not homopolymerize, it has been shown to copolymerize with cyclic ethers like propylene oxide and epichlorohydrin. This study is significant in the field of polymer science, revealing the potential of 3,4-DVN in creating new polymer materials (Malanga & Vogl, 1982).

  • Crystal Structure Analysis : Research on the crystal structures of lignans, including 3,4-DVN, has provided insights into their molecular geometry, which is crucial for understanding their biological activities (Lundquist & Stomberg, 2009).

Future Directions

One study found that 3,4-Divanillyltetrahydrofuran, one of the main active components of Urtica fissa, exerted potential therapeutic effects on testicular injury and hypogonadism caused by diabetes through activating the expression of Nur77 and testosterone synthesis-related proteins . This suggests that 3,4-Divanillyltetrahydrofuran could have potential applications in the treatment of hypogonadism in diabetes .

properties

IUPAC Name

4-[[4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUIJKVZZROIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956217
Record name 3,4-Divanillyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Divanillyltetrahydrofuran

CAS RN

34730-78-4
Record name 3,4-Divanillyltetrahydrofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34730-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Creosol, alpha,alpha'-(tetrahydro-3,4-furandiyl)di-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034730784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Divanillyltetrahydrofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20956217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(−) secoisolariciresinol (100 mg) was dissolved in acetonitrile (5 ml) and to it was added a solution of triphenyl phosphine bromide in acetonitrile (1 ml) and the mixture was stirred at 0-80° C. for 1-10 hours. After completion of the reaction, the reaction mixture was concentrated under vacuum and the residue thus obtained was chromatographed over silica gel column. Elution of the column with 30% EtOAC in pet. ether gave (−) 3,4-divanillyl tetrahydrofuran (78 mg), m.p. 114-116° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
triphenyl phosphine bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

(−) secoisolariciresinol (100 mg,) was dissolved in THF (5 ml) and to it was added a solution of triphenyl phosphine chloride in acetonitrile (1 ml) and the mixture was stirred at 0-80° C. for 1-10 hours. After completion of the reaction, the reaction mixture was concentrated under vacuum and the residue thus obtained was chromatographed over florosil column. Elution of the column with 30% EtOAC in pet. ether gave (−-3,4-divanillyl tetrahydrofuran (77 mg), m.p. 114-116° C.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
triphenyl phosphine chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
145
Citations
WJ Yang, YM Ma, P Gong, L Wang, XN Chang… - Journal of …, 2022 - Elsevier
Ethnopharmacological relevance Urtica fissa E. Pritz. are important herbs and have been traditionally used as ethnic medicine to treat rheumatism, inflammation, diabetes, and benign …
Number of citations: 4 www.sciencedirect.com
V Tekin, O Kozgus Guldu, EI Medine… - Cancer Biotherapy & …, 2021 - liebertpub.com
Background: Prostate cancer is the most common type of cancer for men in many countries. One of the various prostate cancer therapy methods is hormone therapy, and explaining the …
Number of citations: 3 www.liebertpub.com
K Lundquist, S Rolf - Holzforschung, 1988 - degruyter.com
Research regarding the presence of Structural elements of the lignan (ß-ß) type in Hgnins is reviewed. From! H NMR studies it could be concluded that the number of such Structures …
Number of citations: 38 www.degruyter.com
C Shan, X Cui, S Yu, C Chai, H Wen, X Wang… - … of Chromatography B, 2016 - Elsevier
3,4-Divanillyltetrahydrofuran is the main active ingredient of nettle root which can increase steroid hormones in the bloodstream for many of bodybuilders. To better understand its …
Number of citations: 1 www.sciencedirect.com
M Schöttner, D Ganßer, G Spiteller - Planta medica, 1997 - thieme-connect.com
Polar extracts of the stinging nettle (Urtica dioica L.) roots contain the lignans (+)-neoolivil,(-)-secoisolariciresinol, dehydrodiconiferyl alcohol, isolariciresinol, pinoresinol, and 3, 4-…
Number of citations: 200 www.thieme-connect.com
YM XIA, WH BI, Q Wang, YL GUO - Chinese Journal of Organic …, 2010 - sioc-journal.cn
A method for the synthesis of natural product 3, 4-divanillyltetrahydrofuran ferulate was presented. Using vanillina as the material and through two Stobbe reactions to construct the …
Number of citations: 0 sioc-journal.cn
M Schöttner, G Spiteller, D Gansser - Journal of natural products, 1998 - ACS Publications
The natural lignans (−)-3,4-divanillyltetrahydrofuran (1), (−)-matairesinol (2), (−)-secoisolariciresinol (3), (±)-enterolactone (4), (±)-enterodiol (5), and nordihydroguaiaretic acid (NDGA) (6…
Number of citations: 82 pubs.acs.org
A Gaspari - nutrientjournal.com
Stinging Nettle (Urtica dioica L.) is a widespread plant and its roots and above ground parts are used in folk medicine against various diseases. Stinging nettle has been traditionally …
Number of citations: 0 nutrientjournal.com
EK Savan, A Paşahan, B Aksoy, Ö Güngör… - … Journal of Polymeric …, 2016 - Taylor & Francis
Polyurethane films were synthesized by 3,4-divanillyltetrahydrofuran and different diisocyanates. These prepared polyurethanes were characterized by FT-IR, DSC, DTA, and TGA …
Number of citations: 18 www.tandfonline.com
M Schöttner, D Ganßer, G Spitelle - Zeitschrift für Naturforschung C, 1997 - degruyter.com
Lignans bind to sex hormone-binding globulin (SHBG ). The lignan with the highest binding affinity is (±)-3,4-divanillyltetrahydrofuran. In a double Stobbe condensation - without use of …
Number of citations: 45 www.degruyter.com

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